molecular formula C22H24N4O2 B7169635 N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7169635
M. Wt: 376.5 g/mol
InChI Key: VMVNELLCUSJBDD-UHFFFAOYSA-N
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Description

N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15(21-24-17-10-5-6-11-18(17)25-21)23-22(28)19-12-7-13-26(19)20(27)14-16-8-3-2-4-9-16/h2-6,8-11,15,19H,7,12-14H2,1H3,(H,23,28)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVNELLCUSJBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)C3CCCN3C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor.

    Attachment of the Phenylacetyl Group: This step often involves acylation reactions using phenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The phenylacetyl group may enhance the compound’s ability to penetrate cell membranes, while the pyrrolidine ring can contribute to its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1H-benzimidazol-2-yl)ethyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide: shares similarities with other benzimidazole derivatives and pyrrolidine-containing compounds.

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Pyrrolidine-Containing Compounds: Compounds such as pyrrolidine dithiocarbamate, known for its antioxidant properties.

Uniqueness

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity

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